7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
Description
7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of a furan ring and an amino group attached to the quinazolinone core adds to its chemical diversity and potential biological activity.
Properties
IUPAC Name |
7-(furan-2-yl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-5-3-6-15(9-12)22-20-21-13(2)19-16(23-20)10-14(11-17(19)24)18-7-4-8-25-18/h3-9,14H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRDEXIKQETMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using aniline derivatives.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable reaction conditions, often involving catalysts and specific solvents to optimize yield and purity.
Chemical Reactions Analysis
7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and to develop new therapeutic agents.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active molecules.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
7-(FURAN-2-YL)-4-METHYL-2-[(3-METHYLPHENYL)AMINO]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can be compared with other similar compounds such as:
Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in the nature and position of substituents, affecting their biological activity and chemical properties.
Furan Derivatives: Compounds with a furan ring exhibit diverse biological activities, and their comparison helps in understanding the role of the furan moiety in modulating activity.
Aminoquinazoline Derivatives: These compounds have an amino group attached to the quinazoline core, similar to the target compound, and are studied for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
